(3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline -

(3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3242300
CAS Number:
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of enantiomerically pure (3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One approach involves a superacid-induced cyclization of a chiral N-benzyl-N-[1-methyl-2-(phenylsulfinyl)ethyl]formamide derivative, utilizing a Pummerer-type cyclization reaction. [] This method has proven highly effective, yielding the desired compound with excellent enantioselectivity.

Applications
  • Parkinson's Disease Research: Studies on the biological activity of (R)- and (S)-3-methyl-1,2,3,4-tetrahydroisoquinoline and their N-propargyl derivatives investigated their potential role in Parkinson's disease. The research demonstrated that while the 3-methyl-TIQs displayed some cytotoxicity, their N-propargyl counterparts showed protective effects against the toxicity induced by 1-methyl-4-phenylpyridinium iodide (MPP+), a neurotoxin used to model Parkinson's disease in vitro. [] This finding suggests that modifying the (3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline structure, such as introducing an N-propargyl group, could lead to compounds with potential therapeutic benefits for Parkinson's disease.

(1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound is described as a precursor to novel chiral catalysts []. It features a 1,2,3,4-tetrahydroisoquinoline core with various substituents, including a methyl carboxylate group at the 3-position, a benzyl group at the 2-position, and phenyl and dimethoxy groups at positions 1, 6, and 7, respectively.

(1R,3S)-Methyl 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: Similar to the previous compound, this molecule is also identified as a precursor to novel chiral catalysts []. It shares the same core structure and substituents as compound 1, with the exception of a 4-methoxyphenyl group replacing the phenyl group at position 1.

2-Methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This molecule is investigated using computational spectroscopy to understand its electronic spectra in different solutions []. The study focuses on assigning observed absorption and fluorescence bands to specific electronic transitions within the molecule.

(1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound, characterized as an organocatalyst, features a tetrahydroisoquinoline backbone []. Its structure is similar to previously mentioned compounds, with a methyl carboxylate at position 3, dimethoxy groups at positions 6 and 7, and a phenyl group at position 1.

(1S,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This compound is structurally similar to compound 4, with the addition of a benzyl group at position 2 []. The study primarily focuses on its crystal structure and intermolecular interactions.

Poly[(3S)-1,2,3,4-tetrahydroisoquinoline-2,3-diylmethylene]

  • Compound Description: This compound is a polymer derived from (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and investigated for its chiral catalytic properties in the asymmetric addition of arenethiols to 2-cyclohexen-1-one [].

(3S)-3-(1,2,3,4-Tetrahydroisoquinolin-2-ylmethyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, synthesized from (3S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, features two 1,2,3,4-tetrahydroisoquinoline units linked by a methylene bridge []. It was also investigated for its potential as an asymmetric catalyst.

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exists as four stereoisomers and is known to induce Parkinson-like symptoms []. The paper describes the synthesis of all four stereoisomers with high enantiomeric purity.

Methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates (Tic-H)

  • Compound Description: This series of compounds, featuring a hydantoin ring fused to the tetrahydroisoquinoline core, was synthesized from methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate and various isocyanates [].

2-Substituted (10aS)-3-thioxo-1,2,3,5,10,10a-hexahydroimidazo[1,5-b]isoquinolin-1-ones (Tic-TH)

  • Compound Description: Similar to the Tic-H series, these compounds feature a thiohydantoin ring fused to the tetrahydroisoquinoline core and were synthesized from methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate and various isothiocyanates [].

(1R,3S)-6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid

  • Compound Description: This compound, isolated from Mucuna pruriens, is a potent catechol-O-methyltransferase (COMT) inhibitor and shows potential as a therapeutic agent for Parkinson's disease [].

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic)

  • Compound Description: This compound serves as a lead compound for developing potent and selective κ opioid receptor antagonists []. It possesses a tetrahydroisoquinoline core with various substituents, including a carboxamide group at position 3 and a piperidine ring system.

Properties

Product Name

(3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

(3S)-3-methyl-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,8,11H,6-7H2,1H3/t8-/m0/s1

InChI Key

UEKQPSAKUNXFHL-QMMMGPOBSA-N

SMILES

CC1CC2=CC=CC=C2CN1

Canonical SMILES

CC1CC2=CC=CC=C2CN1

Isomeric SMILES

C[C@H]1CC2=CC=CC=C2CN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.